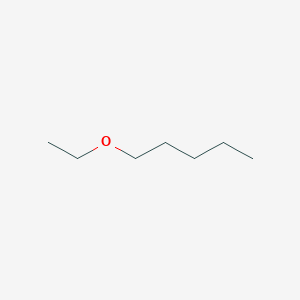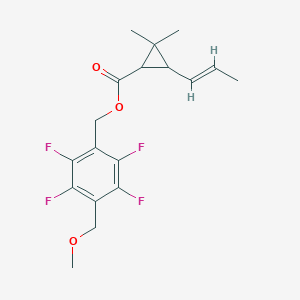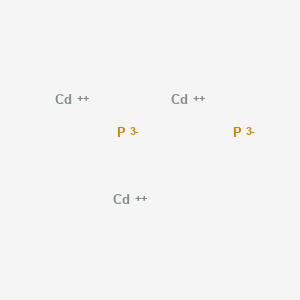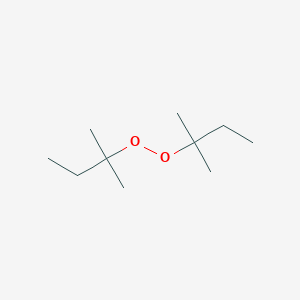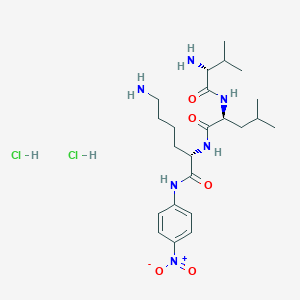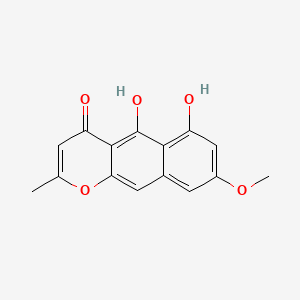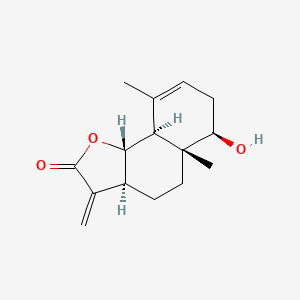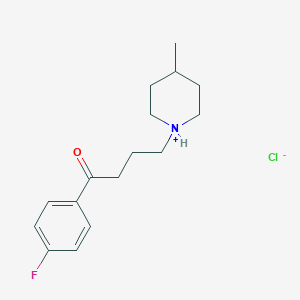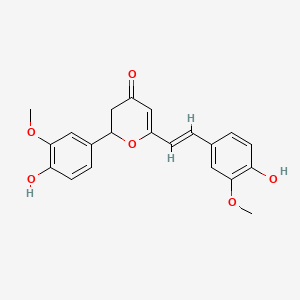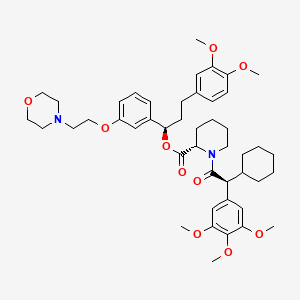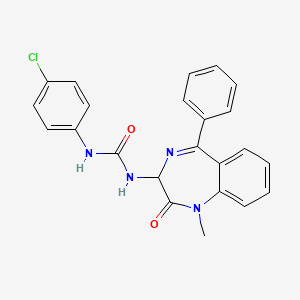
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
描述
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 486.88 g/mol. Its structure includes a benzodiazepine core, which is often associated with various biological activities.
The biological activity of this compound can be attributed to its interaction with several biological targets:
1. GABA Receptor Modulation
Benzodiazepines are known for their ability to modulate GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This action leads to anxiolytic, sedative, and anticonvulsant effects.
2. Antitumor Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Certain analogs exhibited promising antibacterial properties with minimum inhibitory concentrations (MICs) below 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study conducted by Elumalai et al., the compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The results indicated that the presence of electron-donating groups enhanced the potency of the compound against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study reported that specific modifications to the benzodiazepine structure improved its antibacterial efficacy significantly .
科学研究应用
Anticancer Activity
Research indicates that derivatives of benzodiazepines, including 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, exhibit anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations .
CNS Activity
Benzodiazepines are well-known for their effects on the central nervous system (CNS). The compound under discussion has been investigated for its potential as an anxiolytic agent. Its mechanism may involve modulation of GABA receptors, which play a crucial role in anxiety and mood regulation. Experimental studies have indicated that it can produce anxiolytic-like effects in animal models .
Synthesis and Derivatives
The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea typically involves multi-step processes that incorporate various reagents and conditions to achieve the desired structure. The compound can also serve as a precursor for synthesizing other derivatives with enhanced pharmacological properties. For example, modifications to the phenyl groups or alterations in the urea moiety can lead to compounds with improved selectivity or potency against specific biological targets .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of benzodiazepine derivatives based on the structure of 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea. The derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that certain modifications led to increased cytotoxicity compared to the parent compound. The study concluded that these derivatives could be potential leads for developing new anticancer agents .
Case Study 2: CNS Effects
Another research effort focused on assessing the CNS effects of the compound through behavioral studies in rodents. The results demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by established tests such as the elevated plus maze and open field test. These findings suggest that 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl)urea may have therapeutic potential as an anxiolytic drug .
常见问题
Basic Questions
Q. What are the established synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzodiazepine core via cyclization of an appropriate precursor (e.g., condensation of an aminobenzophenone derivative with methylamine).
- Step 2 : Introduction of the urea moiety by reacting the benzodiazepine intermediate with 4-chlorophenyl isocyanate under anhydrous conditions .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >90% purity .
Key reagents : Methylamine, 4-chlorophenyl isocyanate, and catalysts such as triethylamine.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and benzodiazepine carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-1H-1,4-benzodiazepine ring conformation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?
- Enzyme Inhibition Assays : Target GABA receptors using competitive binding assays with -flunitrazepam .
- Cellular Viability Assays : MTT or resazurin-based assays in neuronal cell lines to assess cytotoxicity .
Advanced Questions
Q. How can researchers optimize regioselective substitutions on the benzodiazepine ring?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
- Catalytic Conditions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions; optimize temperature (60–80°C) and solvent (DMF/toluene) .
- Challenges : Competing side reactions (e.g., over-oxidation) require strict inert atmospheres and stoichiometric control .
Q. What strategies resolve contradictions in receptor binding affinity data across assays?
- Orthogonal Validation : Combine radioligand binding (e.g., -Ro15-4513) with electrophysiological patch-clamp studies to confirm GABA modulation .
- Control Experiments : Test for assay interference from DMSO (>0.1% v/v) or compound aggregation using dynamic light scattering .
Q. How can computational chemistry predict metabolic pathways or toxicity?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism and potential hepatotoxic metabolites .
- Docking Studies : Glide SP mode (Schrödinger Suite) models interactions with GABA α1 subunits; validate with mutational analysis .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Dosage : Dose-ranging studies (1–50 mg/kg, oral or i.p.) in rodent models (e.g., pentylenetetrazole-induced seizures) .
- Randomization : Use block randomization to assign treatment groups, ensuring balanced baseline seizure thresholds .
- Endpoint Selection : Measure latency to seizure onset and EEG spike frequency .
Q. How does the compound’s stability profile influence formulation development?
- pH Stability : Hydrolysis of the urea group occurs at pH <3 or >10; use buffered formulations (pH 6–8) for oral delivery .
- Oxidative Stability : Susceptible to light-induced degradation; store in amber vials under nitrogen .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXJTSZBOBZLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
